Menadione Menadione Menadione, also known as vitamin K3 or menaphthone, belongs to the class of organic compounds known as naphthoquinones. Naphthoquinones are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1, 4-dione (quinone). Menadione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Menadione has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, menadione is primarily located in the mitochondria and cytoplasm. Menadione can be converted into menadione sodium sulfonate and menadione sulfonic acid. Menadione is a potentially toxic compound.
Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical.
Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.
Brand Name: Vulcanchem
CAS No.: 58-27-5
VCID: VC0534965
InChI: InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
SMILES: CC1=CC(=O)C2=CC=CC=C2C1=O
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol

Menadione

CAS No.: 58-27-5

Inhibitors

VCID: VC0534965

Molecular Formula: C11H8O2

Molecular Weight: 172.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Menadione - 58-27-5

CAS No. 58-27-5
Product Name Menadione
Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
IUPAC Name 2-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Standard InChIKey MJVAVZPDRWSRRC-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC1=CC(=O)C2=CC=CC=C2C1=O
Appearance Solid powder
Colorform Bright yellow crystals
YELLOW NEEDLES FROM ALC, PETROLEUM ETHER
Melting Point 107 °C
107.0 °C
105-107 °C
107°C
Physical Description Solid
Description Menadione, also known as vitamin K3 or menaphthone, belongs to the class of organic compounds known as naphthoquinones. Naphthoquinones are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1, 4-dione (quinone). Menadione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Menadione has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, menadione is primarily located in the mitochondria and cytoplasm. Menadione can be converted into menadione sodium sulfonate and menadione sulfonic acid. Menadione is a potentially toxic compound.
Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical.
Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable in air; decomp by sunlight. ... Destroyed by alkalies and reducing agents.
STABLE IN QUINONE FORM.
Solns may be heated to 120 °C without decomp.
Solubility 160 mg/L (at 30 °C)
9.29e-04 M
Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid.
One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride.
Soluble in aromatic solvents
SOL IN FATS
Soluble in acetone
In water, 160 mg/l @ 30 °C
0.160 mg/mL at 30 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-Methyl-1,4-naphthalenedione
2-Methyl-1,4-naphthoquinone
2-Methylnaphthoquinone
Bisulfite, Menadione
Bisulfite, Menadione Sodium
Menadione
Menadione bisulfite
Menadione sodium bisulfite
Menadione sodium bisulfite, trihydrate
Sodium Bisulfite, Menadione
Vicasol
Vikasol
Vitamin K 3
Vitamin K3
Vitamin K3 sodium bisulfite
Reference 1: Halilovic A, Schmedt T, Benischke AS, Hamill CE, Chen Y, Santos JH, Jurkunas
2: Tofolean IT, Ganea C, Ionescu D, Filippi A, Garaiman A, Goicea A, Gaman MA,
3: Arslan M, Sevgiler Y, Buyukleyla M, Yardimci M, Yilmaz M, Rencuzogullari E.
4: Leiter É, Bálint M, Miskei M, Orosz E, Szabó Z, Pócsi I. Stress tolerances of
5: Oztopcu-Vatan P, Sayitoglu M, Gunindi M, Inan E. Cytotoxic and apoptotic
6: Zaccaria M, Ludovici M, Sanzani SM, Ippolito A, Cigliano RA, Sanseverino W,
7: Jan YH, Richardson JR, Baker AA, Mishin V, Heck DE, Laskin DL, Laskin JD.
8: Sajadimajd S, Yazdanparast R. Differential behaviors of trastuzumab-sensitive
9: Jakab Á, Emri T, Sipos L, Kiss Á, Kovács R, Dombrádi V, Kemény-Beke Á, Balla
10: Carrillo-Perdomo E, Jiménez-Arias D, Aller Á, Borges AA. Menadione Sodium
11: Hitomi Y, Iwamoto Y, Kashida A, Kodera M. Mononuclear nonheme iron(III)
12: Fatokun AA, Tome M, Smith RA, Darlington LG, Stone TW. Protection by the
13: Al-Suhaimi E. Molecular mechanisms of leptin and pro-apoptotic signals
14: Azevedo RF, Souza RK, Braga GU, Rangel DE. Responsiveness of entomopathogenic
15: Yardimci M, Sevgiler Y, Rencuzogullari E, Arslan M, Buyukleyla M, Yilmaz M.
16: Madadkar Haghjou M, Colville L, Smirnoff N. The induction of menadione stress
17: Kavitha S, Chandra TS. Oxidative stress protection and glutathione metabolism
18: Liu R, Wang M, Ding L. A novel liquid chromatography-tandem mass spectrometry
19: Kamarehei M, Yazdanparast R. Modulation of notch signaling pathway to prevent
20: Kim YJ, Shin YK, Sohn DS, Lee CS. Menadione induces the formation of reactive
PubChem Compound 4055
Last Modified Nov 11 2021
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